Pent-2-en-4-ynal

Description

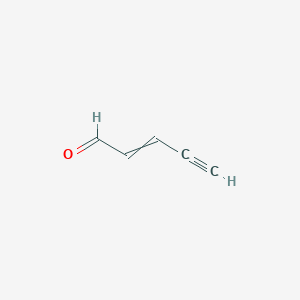

Pent-2-en-4-ynal (CAS: 34501-85-4) is an α,β-unsaturated aldehyde with the molecular formula C₅H₄O (molecular weight: 80.08 g/mol) . Its structure features an aldehyde group at position 1, a conjugated double bond at position 2, and a triple bond at position 4 (SMILES: O=CC=CC#C) . This unique arrangement of functional groups confers significant reactivity, particularly in cycloaddition and nucleophilic addition reactions. Notably, reactions involving this compound can yield highly diastereoselective and enantioselective products under specific conditions, though uncontrolled reactions may produce complex mixtures .

The compound’s 3D structure (visualized via ball-and-stick models) highlights its linear geometry, with bond angles and lengths influenced by conjugation between the double and triple bonds . Its InChIKey (LXRPWKJWAMRZSW-UHFFFAOYSA-N) and registry numbers further aid in computational and experimental identification .

Properties

IUPAC Name |

pent-2-en-4-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c1-2-3-4-5-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRPWKJWAMRZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90708725 | |

| Record name | Pent-2-en-4-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34501-85-4 | |

| Record name | Pent-2-en-4-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkyne Addition: One common method for synthesizing Pent-2-en-4-ynal involves the addition of an alkyne to an aldehyde. This reaction typically requires a catalyst such as a transition metal complex to facilitate the addition.

Dehydration of Alcohols: Another method involves the dehydration of alcohols to form the alkyne, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound often involves the use of high-yield catalytic processes to ensure efficiency and scalability. For example, the use of palladium-catalyzed coupling reactions can be employed to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pent-2-en-4-ynal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metal complexes.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Substituted aldehydes and other derivatives

Scientific Research Applications

Chemistry: Pent-2-en-4-ynal is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with conjugated systems.

Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals, particularly due to its reactivity and ability to form various bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of Pent-2-en-4-ynal involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and the conjugated double and triple bonds. These functional groups allow the compound to interact with various molecular targets, facilitating reactions such as nucleophilic addition and electrophilic substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Pent-2-en-4-ynal and analogous compounds:

Physical Properties

Key Research Findings

- This compound : Dominates in asymmetric synthesis due to its ability to form stereochemically defined products. For example, reactions with LiCl or Ph₃P=CHCO₂Et yield enantiopure diesters .

- Pent-4-ynal : Primarily used as a precursor to γ-butyrolactone derivatives, leveraging its aldehyde group for ring-closing metathesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.